![molecular formula C18H27FN2OS B5525263 (3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)

(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

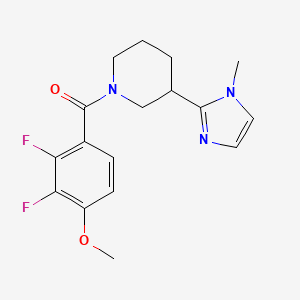

The synthesis of compounds related to "(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine" involves intricate chemical reactions. For example, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a compound with a similar functional group arrangement, involves O-alkylation in the presence of silver triflate and a non-nucleophilic amine base, showcasing the complexity and precision needed in such syntheses (Iwata et al., 2000).

Molecular Structure Analysis

Structural and vibrational properties of related compounds, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, reveal insights into the molecular structure. These compounds exhibit nearly planar carbonyl and thiourea groups, emphasizing the importance of molecular geometry in determining the physical and chemical properties of such molecules (Saeed et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving (3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine or similar compounds often display unique reactivity patterns due to the presence of specific functional groups. For instance, nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines lead to regioselective products, highlighting the influence of the compound's structure on its chemical behavior (Scheunemann et al., 2011).

Physical Properties Analysis

The physical properties of compounds with a similar structure to "(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine" can be inferred from their molecular structure. For example, the strong fluorescence observed in tris(4‐cyanophenyl)amine in solution and solid states is a result of intermolecular interactions and aggregation motifs, indicating how molecular arrangements influence physical properties (Patra et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are deeply influenced by the molecular structure. For example, the fluorescence enhancement observed in trans-4-aminostilbene derivatives due to N-phenyl substitutions showcases the "amino conjugation effect," demonstrating how structural modifications can alter chemical properties (Yang et al., 2002).

Wissenschaftliche Forschungsanwendungen

Fluorinating Reagents and Chemical Synthesis

Compounds similar to "(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine" may serve as fluorinating reagents or intermediates in chemical synthesis. For example, the use of α,α-difluorobenzyl(dimethyl)amine (DBDA) as a fluorinating agent highlights the importance of fluorinated compounds in modifying the chemical properties of pharmaceuticals and materials, offering insights into potential synthetic applications of the queried compound (Dmowski & Kamiński, 1983).

Materials Science and Polymer Research

Research into hyperbranched polybenzoxazoles and related polymers emphasizes the role of fluorinated benzyl groups in the development of materials with desirable thermal and chemical properties. The synthesis and characterization of these materials demonstrate the utility of fluorinated compounds in enhancing material performance, potentially applying to the development and study of new polymers using the compound (Hong, Jikei, & Kakimoto, 2003).

Photophysical Studies and Fluorescent Materials

Studies on compounds like trans-4-aminostilbene derivatives, where fluorine or fluorobenzyl groups contribute to photophysical properties, illustrate how modifications in molecular structure can influence fluorescence and photochemical behavior. This research avenue suggests that the compound may be investigated for its potential in optoelectronic applications or as a fluorescent probe (Yang, Chiou, & Liau, 2002).

Catalysis and Chemical Transformations

The direct synthesis of amides from carboxylic acids and amines, utilizing specific reagents, provides a glimpse into the catalytic applications of compounds bearing fluorobenzyl motifs. Such methodologies can be pivotal in pharmaceutical synthesis, where the queried compound might find use in facilitating bond formations or as a catalyst itself (Lanigan, Starkov, & Sheppard, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-3-[(4-fluorophenyl)methylsulfanyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2OS/c1-20(2)17-5-3-4-11-21(13-17)18(22)10-12-23-14-15-6-8-16(19)9-7-15/h6-9,17H,3-5,10-14H2,1-2H3/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNWFVGYFDWLNU-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CCSCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CCSCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)